BenchChemオンラインストアへようこそ!

rac Lafutidine-d10

Mass Spectrometry Isotopic Labeling Analytical Chemistry

Rac Lafutidine-d10 (D10, ≥98%) is the mandatory deuterated internal standard for lafutidine LC-MS/MS quantification. Its +10 Da mass shift ensures co‑elution while compensating for matrix effects—critical for ADME, bioequivalence, and PK studies. Unlabeled analogs fail validation. Standard B2B shipping applies; confirm stock for bulk R&D orders.

Molecular Formula C₂₂H₁₉D₁₀N₃O₄S
Molecular Weight 441.61
CAS No. 1795136-26-3
Cat. No. B1146923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Lafutidine-d10
CAS1795136-26-3
Synonyms2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10;  Lafutidine-d10;  FRG 8813-d10;  Laflutidine-d10;  Protecadin-d10;  Stogar-d10; 
Molecular FormulaC₂₂H₁₉D₁₀N₃O₄S
Molecular Weight441.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac Lafutidine-d10 (CAS 1795136-26-3) | Deuterated Internal Standard for H2RA Bioanalysis & Metabolism Studies


rac Lafutidine-d10 (CAS 1795136-26-3) is a stable isotope-labeled analog of lafutidine, a second-generation histamine H2-receptor antagonist (H2RA) [1]. This compound, with a molecular weight of 441.6 g/mol, is distinguished by the presence of ten deuterium atoms (D10) replacing hydrogen atoms on the piperidine ring . It is designed as a tracer for precise quantification of the parent drug, lafutidine, during drug development, particularly in pharmacokinetic and metabolic studies, leveraging the nearly identical chemical properties but distinct mass signature of deuterated compounds [1].

Why Unlabeled Lafutidine or Other H2RAs Cannot Substitute for rac Lafutidine-d10 in Quantitative Bioanalysis


Generic substitution fails because the primary utility of rac Lafutidine-d10 lies in its function as a deuterated internal standard (IS) for mass spectrometry (MS)-based assays [1]. Using unlabeled lafutidine or another H2RA (e.g., famotidine, ranitidine) would violate a fundamental principle of quantitative bioanalysis: the IS must be chemically similar but analytically distinct from the target analyte [2]. Unlabeled lafutidine would be indistinguishable from endogenous or administered drug, making quantification impossible [1]. Other H2RAs, lacking the near-identical physicochemical properties required for identical extraction, ionization, and chromatographic behavior, would introduce significant and unpredictable analytical variability, severely compromising accuracy and precision in method validation [2].

Quantitative Differentiation of rac Lafutidine-d10: A Comparator-Based Evidence Guide for Method Development


Distinct Mass Signature (+10 Da) for Unambiguous MS Detection

Rac Lafutidine-d10 provides a clear analytical differentiation from its unlabeled counterpart. The substitution of ten hydrogen atoms with deuterium results in a distinct mass difference of +10 Da, enabling unambiguous detection and quantification in mass spectrometry without interference [1].

Mass Spectrometry Isotopic Labeling Analytical Chemistry

Specified Isotopic Purity (≥95% Atom D) for Reliable Quantification

Reputable vendors specify the isotopic purity of rac Lafutidine-d10, with BOC Sciences reporting a purity of 95% by HPLC and an isotopic enrichment of 95% atom D . This specification is critical for ensuring the internal standard provides a consistent and predictable MS response, free from significant contamination by the unlabeled analyte.

Isotopic Purity Quality Control LC-MS

Established Parent Drug Pharmacodynamic Differentiation from Other H2RAs

While rac Lafutidine-d10 is a tracer, its value is intrinsically linked to the parent drug, lafutidine. Lafutidine is pharmacodynamically differentiated from other H2RAs like famotidine. A study in rats demonstrated that lafutidine inhibits acid-induced exacerbation of gastric mucosal injury by inhibiting neutrophil activation, an effect not observed with famotidine [1].

Pharmacodynamics H2-Receptor Antagonists Comparative Pharmacology

Validated Application Scenarios for rac Lafutidine-d10 Based on its Quantitative Differentiation


LC-MS/MS Method Development for Lafutidine Quantification in Biological Matrices

As a deuterated internal standard with a distinct +10 Da mass shift, rac Lafutidine-d10 is ideally suited for developing and validating highly precise and accurate LC-MS/MS methods to quantify lafutidine in complex biological samples (e.g., plasma, urine, tissue homogenates). Its use effectively compensates for matrix effects and analytical variability, as required for rigorous pharmacokinetic studies [1].

Pharmacokinetic (PK) and Metabolic Profiling of Lafutidine

In drug development or clinical research, rac Lafutidine-d10 is the essential internal standard for tracing the absorption, distribution, metabolism, and excretion (ADME) of lafutidine. By co-eluting with the parent drug, it enables accurate determination of lafutidine concentrations over time, facilitating calculation of PK parameters like Cmax, Tmax, and AUC, and the identification of metabolites [1].

Investigating the Gastroprotective Mechanism of Action of Lafutidine

For researchers studying the unique gastroprotective effects of lafutidine that extend beyond acid suppression—such as its effect on sensory neurons and neutrophil activation—rac Lafutidine-d10 can be used as a tool. It allows for the precise correlation of tissue lafutidine levels with specific pharmacodynamic outcomes in comparative studies, such as those contrasting lafutidine's effects with those of other H2RAs like famotidine [1].

Bioequivalence and Formulation Studies of Generic Lafutidine Products

In the pharmaceutical industry, rac Lafutidine-d10 serves as a critical internal standard for establishing bioequivalence between a test formulation and the reference listed drug. The high precision afforded by this deuterated IS is necessary to meet stringent regulatory requirements for demonstrating that generic versions of lafutidine deliver the same active ingredient concentration to the bloodstream over time [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Lafutidine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.